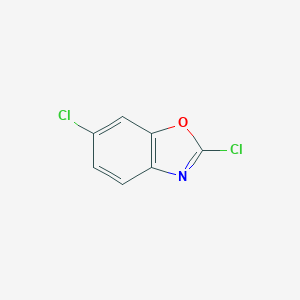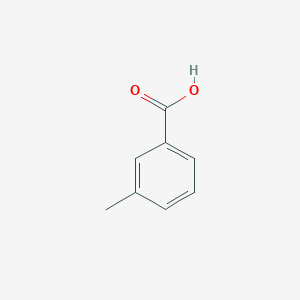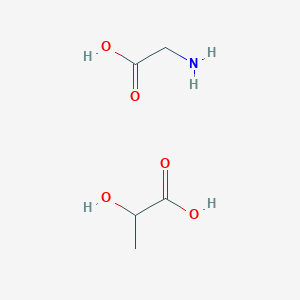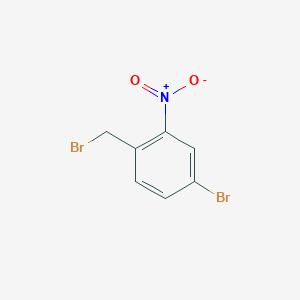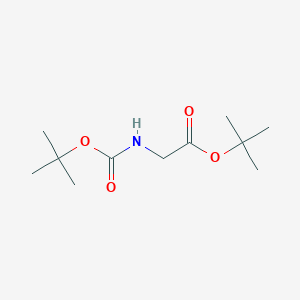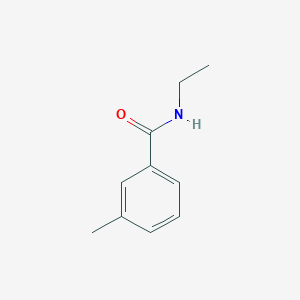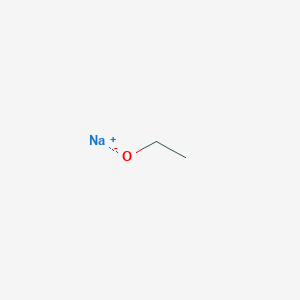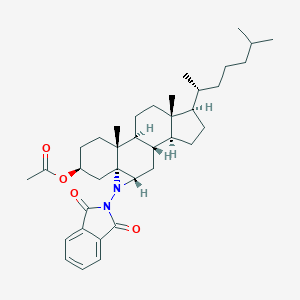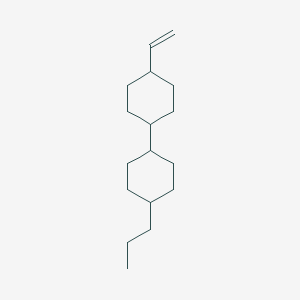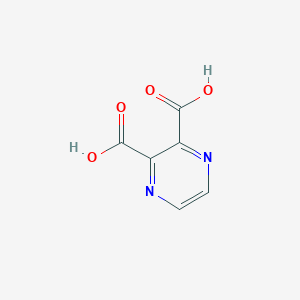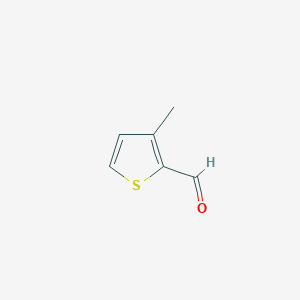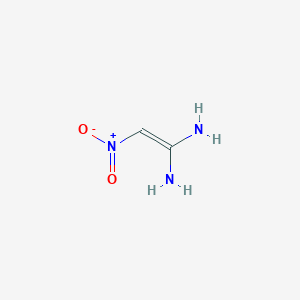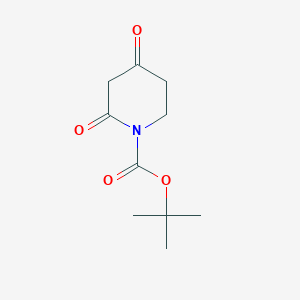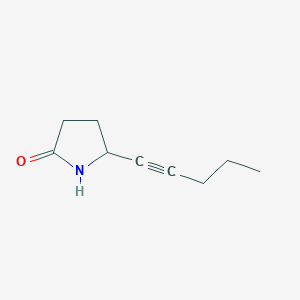
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, also known as BDD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. BDD is a cyclic acetal that is commonly used as a reagent in organic chemistry. It is a colorless liquid that is soluble in water and has a boiling point of 135°C.
Mécanisme D'action
The mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is not well understood. However, it is believed that 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane acts as a Lewis acid, which allows it to form complexes with other molecules. This property makes 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane useful as a reagent in organic chemistry.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. However, 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is its versatility as a reagent in organic chemistry. It can be used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is also relatively non-toxic and non-irritating, making it safe to handle in the laboratory.
However, there are also some limitations to the use of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. The synthesis of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane can be challenging, and the yield of the reaction is typically around 70%. The purity of the product can also be difficult to control, which can lead to issues in downstream reactions.
Orientations Futures
There are several future directions for research on 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane that are more efficient and produce higher yields. Another area of interest is the development of new applications for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, particularly in the synthesis of natural products and pharmaceuticals. Finally, there is a need for more research on the mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, which could lead to new insights into its use as a reagent in organic chemistry.
Méthodes De Synthèse
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is synthesized by the reaction of 2,3-dimethyl-2-butene and formaldehyde in the presence of sulfuric acid. The reaction proceeds via a cationic mechanism, which leads to the formation of the cyclic acetal. The yield of the reaction is typically around 70%, and the purity of the product can be improved through distillation.
Applications De Recherche Scientifique
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been used in a wide range of scientific research applications. One of the most common uses of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is as a reagent in organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
120717-26-2 |
|---|---|
Nom du produit |
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(2)8-6-10-9(3,4)11-8/h8H,1,6H2,2-4H3 |
Clé InChI |
GJXZGCCGVLNODP-UHFFFAOYSA-N |
SMILES |
CC(=C=C)C1COC(O1)(C)C |
SMILES canonique |
CC(=C=C)C1COC(O1)(C)C |
Synonymes |
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-1,2-propadienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



